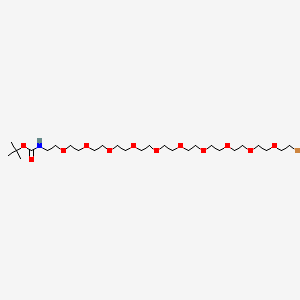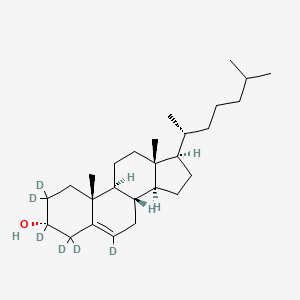
pyCTZ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PyCTZ, also known as Pyridyl Coelenterazine, is a pyridyl analog of Coelenterazine. It functions as an ATP-independent substrate for LumiLuc luciferase, producing intense blue bioluminescence when combined with luciferases. This compound is also applicable in aequorin-based calcium sensing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PyCTZ involves the reaction of pyridyl derivatives with Coelenterazine under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving pyridyl derivatives and Coelenterazine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
PyCTZ undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: This compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may yield substituted pyridyl Coelenterazine analogs .
Wissenschaftliche Forschungsanwendungen
PyCTZ has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in bioluminescence assays to study chemical reactions and molecular interactions.
Biology: Employed in calcium sensing assays using aequorin-based systems to monitor intracellular calcium levels.
Medicine: Investigated for its potential use in medical diagnostics and imaging due to its bioluminescent properties.
Industry: Utilized in various industrial applications, including the development of bioluminescent sensors and assays
Wirkmechanismus
PyCTZ exerts its effects through its interaction with luciferases, producing intense blue bioluminescence. The compound acts as an ATP-independent substrate for LumiLuc luciferase, generating bioluminescence in the presence of luciferases. This bioluminescence is used in various assays and imaging techniques to study biological processes and molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coelenterazine: The parent compound of PyCTZ, used in bioluminescence assays.
Furimazine: Another luciferase substrate with different bioluminescent properties.
D-Luciferin: A commonly used luciferase substrate in bioluminescence assays
Uniqueness of this compound
This compound is unique due to its pyridyl modification, which enhances its bioluminescent properties and makes it suitable for specific applications such as aequorin-based calcium sensing. Its ATP-independent nature also distinguishes it from other luciferase substrates, making it a valuable tool in various research fields .
Eigenschaften
Molekularformel |
C25H20N4O |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
8-benzyl-6-phenyl-2-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C25H20N4O/c30-25-22(16-19-11-13-26-14-12-19)28-24-21(15-18-7-3-1-4-8-18)27-23(17-29(24)25)20-9-5-2-6-10-20/h1-14,17,30H,15-16H2 |
InChI-Schlüssel |
UDIRTQQHORMUSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=NC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(E)-3-[4-[3-(1-adamantyl)-4-[1-(hydroxyamino)-1-oxopropan-2-yl]oxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B15143303.png)



![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B15143326.png)



